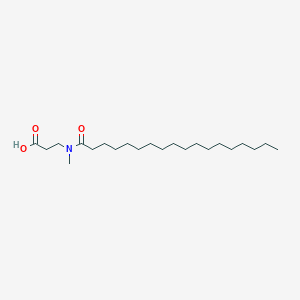
Stearoyl methyl beta-alanine
Vue d'ensemble
Description
Stearoyl methyl beta-alanine is a compound with the molecular formula C22H43NO3 . It contains 68 bonds in total, including 25 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds, such as N-palmitoyl L-alanine derivatives, has been studied. These derivatives were developed and evaluated in terms of morphology, thermal properties, and in vivo performance . Another study demonstrated the feasibility of β-alanine production from methanol using Pichia pastoris as a methylotrophic cell factory .Molecular Structure Analysis
The molecular structure of Stearoyl methyl beta-alanine includes a total of 68 bonds; 25 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .Chemical Reactions Analysis
Research on similar compounds, such as N-palmitoyl L-alanine derivatives, has shown that they can form in situ gels upon subcutaneous injection in rats . Another study demonstrated the production of β-alanine via the synthetic β-alanine pathway by expressing three heterologous genes .Physical And Chemical Properties Analysis
Stearoyl methyl beta-alanine has a molecular formula of C22H43NO3 and an average mass of 369.582 Da .Applications De Recherche Scientifique
Exercise Performance Enhancement
Beta-alanine, a component of Stearoyl methyl beta-alanine, plays a significant role in intracellular pH buffering during exercise . The limiting factor for muscle carnosine synthesis, which is crucial for pH regulation, is the availability of β-alanine . Supplementation with β-alanine has been shown to have a significant positive effect on high-intensity exercise performance .
Safety and Side Effects
The safety of β-alanine supplementation has been extensively studied. The available literature indicates no adverse events related to β-alanine usage . Side effects such as paresthesia may be observed if a large single high dose of β-alanine is taken, but the symptom can be attenuated either by using splitting doses (< 1.6 g) or a sustained-release formula .
Biochemistry and Molecular Biology
Carnosine, synthesized from β-alanine, has been the subject of fundamental research in the field of biochemistry and molecular biology . It plays a significant role in intracellular pH regulation, which is crucial for various cellular processes .
Pharmacology
In the field of pharmacology, β-alanine and its derivatives have been studied for their potential therapeutic applications. Carnosine’s role in pH regulation could have implications for the development of new drugs .
Physiology
The role of β-alanine in physiology is closely tied to its function in muscle carnosine synthesis and pH regulation. This has implications for understanding muscle function and fatigue .
Nutrition and Sports Sciences
β-alanine is considered safe in healthy populations, at recommended doses, by the International Society of Sports Nutrition . Its role in enhancing exercise performance has made it a subject of interest in the field of nutrition and sports sciences .
Mécanisme D'action
Target of Action
Stearoyl Methyl Beta-Alanine is a complex molecule that may interact with several targets within the body. One primary target is the fatty acid desaturase . This enzyme catalyzes the desaturation reactions by inserting double bonds into the fatty acyl chain, producing unsaturated fatty acids, which play a vital part in the synthesis of polyunsaturated fatty acids .
Mode of Action
It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms .
Biochemical Pathways
Stearoyl Methyl Beta-Alanine may be involved in the synthetic β-alanine pathway . This metabolic pathway consists of two steps, the first one converting β-alanine into malonyl semialdehyde (MSA) by either a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT), and the second one consisting in a reduction of MSA to 3-HP consuming either NADH or NADPH .
Pharmacokinetics
Studies on beta-alanine, a component of the compound, suggest that it has a high inter-individual variability in pharmacokinetic plasma profile . The variation in plasma pharmacokinetics of a single oral beta-alanine dose supplemented as either a fixed or a weight-relative dose (WRD) in an anthropometric diverse sample has been studied .
Result of Action
It is known that beta-alanine, a component of the compound, can protect key physiological functions of brain cells that are exposed to acute stroke-mimicking conditions . This suggests that Stearoyl Methyl Beta-Alanine may have neuroprotective effects.
Action Environment
The action environment of Stearoyl Methyl Beta-Alanine is likely to be influenced by various factors, including the presence of other molecules and environmental conditions. For example, the activity of fatty acid desaturase, a potential target of the compound, can be influenced by the presence of other fatty acids and the conditions within the cell .
Safety and Hazards
While specific safety data for Stearoyl methyl beta-alanine was not found, safety data for similar compounds like L-Alanine suggest avoiding contact with skin and eyes, and not breathing dust . Another study suggested that β-alanine supplementation is generally safe, but more research is needed to fully understand its safety profile .
Orientations Futures
Research on similar compounds, such as N-palmitoyl L-alanine derivatives, suggests potential applications in the development of new therapies for human diseases . Another study demonstrated the potential of Pichia pastoris as a platform for producing organic acids such as β-alanine from renewable one-carbon feedstocks .
Propriétés
IUPAC Name |
3-[methyl(octadecanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)23(2)20-19-22(25)26/h3-20H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCJCQMNYOULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157439 | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stearoyl methyl beta-alanine | |
CAS RN |
13222-32-7 | |
| Record name | N-Methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013222327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(1-oxooctadecyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROYL METHYL .BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22Y197J3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
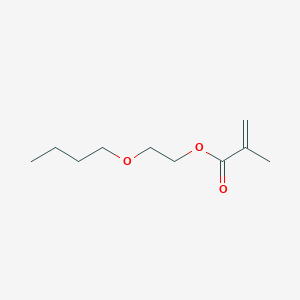
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
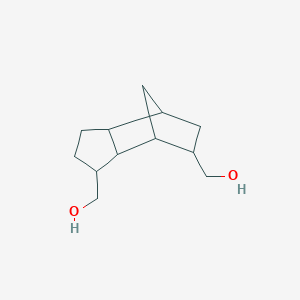
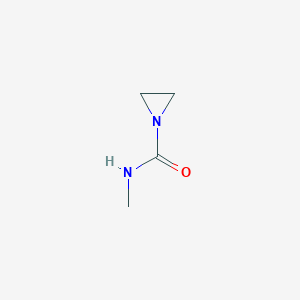
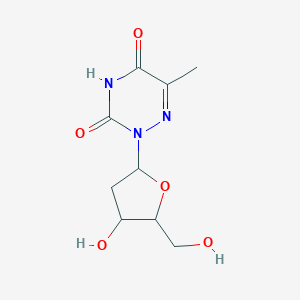

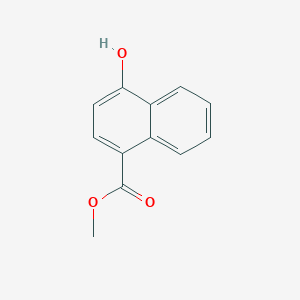
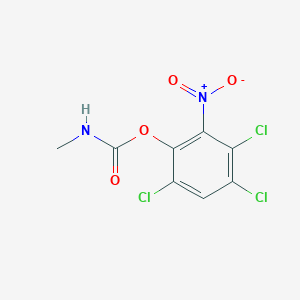
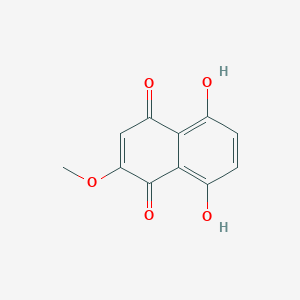

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
